4-(6-Chloro-pyridine-3-sulfonyl)-morpholine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "4-(6-Chloro-pyridine-3-sulfonyl)-morpholine" often involves complex reactions that introduce sulfonyl and morpholine groups to aromatic rings. For instance, a series of 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines were synthesized, showcasing a method to incorporate sulfonyl and nitrogen-containing heterocycles onto a quinoline core, which could be analogous to the synthesis of the compound (Kravchenko et al., 2005).
Molecular Structure Analysis
Structural analysis of similar compounds has revealed intricate arrangements of atoms and functional groups, contributing to their overall properties and reactivity. For example, the analysis of N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-chlorobenzenesulfonamide provided insights into the dihedral angles and molecular conformation, which are critical for understanding the molecular structure and potential binding sites of "this compound" (Kumar et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving "this compound" and its analogs are pivotal for understanding its reactivity and potential applications. For instance, the preparation of 2-(2-pyridyl)-3-morpholino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide-6-sulfonylmorpholidate from the reaction of 2-styrylpyridine with chlorosulfonic acid indicates the compound's ability to undergo sulfonylation and cyclization reactions, which are fundamental for its chemical behavior (Bassin et al., 1998).
Physical Properties Analysis
The physical properties of "this compound" would be influenced by its molecular structure. Characteristics such as solubility, melting point, and crystalline structure can be deduced from related compounds. For example, the crystal structure and physical properties of related morpholine derivatives have been studied, providing insights into the potential characteristics of "this compound" (Aydinli et al., 2010).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, define the compound's applications and behavior in various environments. Studies on similar compounds, like the reaction of 2-chloro-3-(4-N,N-dimethylaminoanilino)-1,4-naphthoquinone with cyclic amines including morpholine, offer a glimpse into the reactivity patterns that "this compound" might exhibit (Mikhalina et al., 1995).
Scientific Research Applications
Antidepressant Synthesis
- The compound has been used in the synthesis of Befol, an antidepressant. This involves a reaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine, resulting in a type A reversible MAO inhibitor (Donskaya et al., 2004).
Preparation in Organic Chemistry
- It has been used in the preparation of specific organic compounds. For example, the reaction of styrylpyridine with chlorosulfonic acid forms a compound with a unique structure by further reaction with morpholine (Bassin et al., 1998).
Aromatic N-oxide Reactions
- The compound is involved in reactions of aromatic N-oxides with enamines of cyclohexanone, where it contributes to the formation of specific cyclohexanone derivatives (Hamana & Noda, 1967).
Antibacterial Research
- In antibacterial research, its derivatives have been synthesized and evaluated for activity against various microorganisms, including multidrug-resistant strains (Oliveira et al., 2015).
Antiproliferative Agent Solubility Improvement
- The compound's derivatives have been used to improve the water solubility of antiproliferative agents, which is crucial for their clinical application (Zafar et al., 2018).
Intermediate in Bioactive Compound Synthesis
- It serves as an important intermediate in the synthesis of biologically active compounds, such as small molecule anticancer drugs (Wang et al., 2016).
Insecticide Research
- In the field of insecticides, derivatives of the compound have shown significant activity against certain pests (Bakhite et al., 2014).
Gold(I) Complex Stability
- Its use in the synthesis of ionic gold(I) complexes has been explored, contributing to an increase in stability and solubility (Ahrens et al., 2000).
Phosphoinositide 3-Kinase Inhibitors
- The compound has been incorporated into the design of novel thiazolo[5,4-b]pyridine analogues, which exhibit potent phosphoinositide 3-kinase inhibitory activity (Xia et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(6-chloropyridin-3-yl)sulfonylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c10-9-2-1-8(7-11-9)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGFDIYEFUUCNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297988 | |
Record name | 4-(6-chloro-pyridine-3-sulfonyl)-morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85199141 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
52480-33-8 | |
Record name | 52480-33-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(6-chloro-pyridine-3-sulfonyl)-morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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